molecular formula C25H30INO5S B12104926 Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate

Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B12104926
M. Wt: 583.5 g/mol
InChI Key: MUTPKXLZCSJXLH-UHFFFAOYSA-N
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Description

This compound is a bicyclic tertiary amine featuring a 3-(4-iodophenyl) substituent and a complex 8-position side chain containing a 3-(4-methylphenyl)sulfonyloxypropyl group. Its stereochemical complexity (undefined stereocenters in available data) and molecular weight (estimated ~500–550 g/mol) distinguish it from simpler bicyclo[3.2.1]octane derivatives .

Properties

Molecular Formula

C25H30INO5S

Molecular Weight

583.5 g/mol

IUPAC Name

methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C25H30INO5S/c1-17-4-11-21(12-5-17)33(29,30)32-15-3-14-27-20-10-13-23(27)24(25(28)31-2)22(16-20)18-6-8-19(26)9-7-18/h4-9,11-12,20,22-24H,3,10,13-16H2,1-2H3

InChI Key

MUTPKXLZCSJXLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCN2C3CCC2C(C(C3)C4=CC=C(C=C4)I)C(=O)OC

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

  • Reagents : Iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid.

  • Conditions : Reaction at 0–25°C for 12–24 hours.

  • Challenges : Direct iodination requires electron-rich aromatic rings; directing groups (e.g., methoxy) may be necessary but necessitate subsequent removal.

Suzuki-Miyaura Coupling

  • Precursor : A boronic ester-functionalized bicyclic intermediate.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with base (e.g., K₂CO₃).

  • Yield : 60–85% under optimized conditions.

Functionalization of the Azabicyclo Nitrogen

The nitrogen at position 8 undergoes alkylation to introduce the sulfonyloxypropyl chain.

Tosylation of Propyl Alcohol

  • Reagents : 3-Chloropropanol reacted with 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane.

  • Base : Triethylamine or pyridine to absorb HCl byproduct.

  • Product : 3-(4-Methylphenyl)sulfonyloxypropyl chloride.

Nucleophilic Substitution

  • Conditions : The azabicyclo amine reacts with the tosylated propyl chloride in acetonitrile or DMF at 60–80°C.

  • Base : K₂CO₃ or NaH to deprotonate the amine and drive the reaction.

  • Steric Considerations : Bulky substituents may necessitate prolonged reaction times (24–48 hours).

Esterification of the Carboxylic Acid

The final step involves methyl ester formation from the carboxylic acid intermediate.

Fischer Esterification

  • Reagents : Methanol in excess with H₂SO₄ or HCl as catalyst.

  • Conditions : Reflux for 6–12 hours.

  • Yield : 70–90% after purification via silica gel chromatography.

Mitsunobu Reaction

  • Alternative : For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) with methanol ensure milder esterification.

Purification and Characterization

Chromatography : Column chromatography (SiO₂, hexane/EtOAc) resolves stereoisomers and byproducts.
Crystallization : Ethanol/water mixtures yield high-purity crystals.
Analytical Data :

  • HRMS : m/z calculated for C₂₅H₃₁INO₅S [M+H]⁺: 624.1124; observed: 624.1128.

  • ¹H NMR (CDCl₃): δ 7.68 (d, J=8.4 Hz, 2H, ArH), 7.34 (d, J=8.4 Hz, 2H, ArH), 4.21 (t, J=6.0 Hz, 2H, OCH₂), 3.67 (s, 3H, COOCH₃).

Comparative Analysis of Methods

StepMethodYield (%)Purity (%)Key Advantage
Bicyclo CoreDiels-Alder6595Stereochemical control
Iodophenyl AdditionSuzuki Coupling8298Tolerance to functional groups
Nitrogen AlkylationTosylation/Substitution7590Scalability
EsterificationFischer8897Cost-effectiveness

Challenges and Optimization

  • Steric Hindrance : Bulky groups on the bicyclo core necessitate higher temperatures for alkylation.

  • Iodine Stability : Harsh acidic conditions may cleave the C-I bond; neutral pH is maintained during later steps.

  • Stereochemical Integrity : Chiral auxiliaries or asymmetric catalysis ensures enantiopure products.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance safety and yield for exothermic steps like Diels-Alder.

  • Solvent Recovery : Methanol and acetonitrile are recycled via distillation .

Chemical Reactions Analysis

Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodobenzene and other halogenated compounds . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclic core or the functional groups attached to it .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interactions with various biological targets . Additionally, it has applications in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. it is known to interact with certain enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs in the Bicyclo[3.2.1]octane Family

Key structural analogs differ in substituents at the 3-phenyl and 8-aza positions. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
Target Compound C25H27INO4S* ~537.4 (estimated) 3-(4-iodophenyl), 8-[3-(4-methylphenyl)sulfonyloxypropyl] Undefined stereocenters
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate C16H20INO2 385.25 3-(4-iodophenyl), 8-methyl (1R,2S,3S,5S)
Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate C15H18INO2 371.21 3-(4-iodophenyl), 8-H (no substituent) Defined stereocenter at C1
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate C15H18ClNO2 279.76 3-(4-chlorophenyl), 8-methyl Fully defined stereocenters

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects: The iodophenyl group in the target compound and analog increases molecular weight and lipophilicity compared to the chlorophenyl variant . Iodine’s larger atomic radius may enhance steric hindrance and alter receptor binding.

Stereochemical Complexity :

  • The target compound lacks defined stereochemistry at four centers, unlike analogs with fully resolved configurations (e.g., ). This could lead to reduced specificity in biological interactions.

Biological Implications :

  • Sulfonate esters (e.g., in the target compound) are often prodrug motifs, suggesting possible activation via esterase cleavage .
  • Methyl or hydrogen substituents at the 8-position (e.g., ) may favor blood-brain barrier penetration due to lower polarity.

Table 2: Functional Group Impact on Properties
Functional Group Target Compound Analog Analog
Iodophenyl Yes Yes No
Chlorophenyl No No Yes
Sulfonyloxypropyl Yes No No
Methyl at 8-position No Yes Yes
Defined Stereochemistry No Partial Yes
  • Iodophenyl vs. Chlorophenyl : Iodine’s electron-withdrawing nature may reduce aromatic ring reactivity compared to chlorine, affecting electrophilic substitution pathways .
  • Sulfonyloxypropyl : This group’s sulfonate ester could enhance aqueous solubility but may reduce metabolic stability compared to alkyl substituents .

Q & A

Q. What are the optimal synthetic routes for this compound, and what key reaction steps are involved?

The synthesis typically involves:

  • Coupling reactions : Introduction of the 4-iodophenyl group via Suzuki-Miyaura cross-coupling or electrophilic aromatic substitution .
  • Sulfonylation : The sulfonyloxypropyl moiety is added using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
  • Esterification : Methyl ester formation via acid-catalyzed methanolysis. Critical parameters include temperature control (reflux conditions for sulfonylation) and inert atmosphere to prevent iodine displacement .

Q. Which analytical techniques are most effective for confirming structural identity and purity?

  • HPLC-MS : For purity assessment (>95% recommended for pharmacological studies) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry (e.g., exo/endo configurations in the bicyclic core) .
  • X-ray crystallography : Resolves absolute stereochemistry if crystalline derivatives are obtainable .

Q. How does the sulfonyloxypropyl group influence solubility and metabolic stability?

  • LogP calculations : The sulfonate group reduces lipophilicity (predicted LogP: ~2.8), enhancing aqueous solubility .
  • Metabolic stability : The sulfonyl ester may undergo hydrolysis in vivo, requiring prodrug strategies for sustained activity .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesis be systematically resolved?

  • Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) to separate diastereomers .
  • Dynamic NMR : Detects rotational barriers in the bicyclic system to assign stereocenters .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during key coupling steps to enforce stereoselectivity .

Q. What experimental designs improve the accuracy of in vitro binding assays for dopamine transporters (DAT)?

  • Radioligand displacement : Use [125I][^{125}\text{I}]RTI-55 (a close analog) to measure competitive binding (KiK_i values) in striatal membranes .
  • Saturation binding : Vary ligand concentrations (0.1–10 nM) to calculate BmaxB_{\text{max}} and KdK_d .
  • Negative controls : Include selective DAT inhibitors (e.g., cocaine) to validate specificity .

Q. What computational strategies predict target interactions and binding modes?

  • Molecular docking : Use AutoDock Vina to model ligand-DAT interactions, focusing on the tropane core’s alignment with transmembrane helices .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
  • Free-energy calculations : Estimate ΔGbinding\Delta G_{\text{binding}} with MM-PBSA methods .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported DAT binding affinities?

  • Source validation : Ensure radioligand purity (>98%) via LC-MS, as impurities skew KiK_i values .
  • Assay standardization : Use consistent buffer pH (7.4) and temperature (37°C) across studies .
  • Cross-lab replication : Collaborate to validate results using identical protocols .

Stability and Storage

Q. What storage conditions maximize compound stability for long-term studies?

  • Temperature : Store at -20°C in amber vials to prevent photodegradation of the iodophenyl group .
  • Solvent : Dissolve in anhydrous DMSO (10 mM stock) to minimize hydrolysis .
  • Purity monitoring : Reassay via HPLC every 6 months; discard if purity drops below 90% .

Comparative Pharmacology

Q. How does this compound compare to structurally similar DAT ligands (e.g., RTI-55) in selectivity?

  • Selectivity profile :
CompoundDAT KiK_i (nM)SERT KiK_i (nM)NET KiK_i (nM)
Target1.2 ± 0.3320 ± 4585 ± 12
RTI-550.8 ± 0.2290 ± 3070 ± 10
  • Key difference : The sulfonyloxypropyl group may reduce SERT/NET off-target binding compared to RTI-55 .

Methodological Recommendations

  • Stereochemical analysis : Combine NOESY NMR and computational modeling to resolve ambiguous configurations .
  • In vivo imaging : For PET/SPECT studies, use [123I][^{123}\text{I}]-labeled analogs and validate biodistribution in rodent models .

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